

"1,2-Bis(dimethylsilyl)benzene" as a precursor in materials science

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Compound of Interest

Compound Name: 1,2-Bis(dimethylsilyl)benzene

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An In-depth Technical Guide to **1,2-Bis(dimethylsilyl)benzene** as a Precursor in Materials Science

Introduction

1,2-Bis(dimethylsilyl)benzene is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of advanced materials.^[1] Its unique molecular structure, featuring two dimethylsilyl groups attached to a benzene ring, provides enhanced stability and reactivity, making it an ideal building block for a variety of polymers and hybrid materials.^[1] This guide provides a comprehensive overview of **1,2-bis(dimethylsilyl)benzene**, including its properties, synthesis, and applications as a precursor in materials science, with a focus on experimental protocols and quantitative data for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,2-bis(dimethylsilyl)benzene** is essential for its application in materials synthesis. The following table summarizes its key properties.

Property	Value
Synonyms	o-Phenylenebis(dimethylsilane), 1,2-Phenylenebis(dimethylsilane)[2][3]
CAS Number	17985-72-7[2][3]
Molecular Formula	C ₁₀ H ₁₈ Si ₂ [2]
Molecular Weight	194.42 g/mol [2][3]
Boiling Point	101 °C at 13 mmHg[3]
Density	0.898 g/mL at 25 °C[4][3]
Refractive Index (n _{20/D})	1.51[4][3]
Flash Point	70 °C (158 °F) - closed cup[3]
Storage Temperature	4°C, under nitrogen

Synthesis of 1,2-Bis(dimethylsilyl)benzene

Improved and efficient synthesis protocols for 1,2-bis(trimethylsilyl)benzene, a closely related compound, have been developed, which can be adapted for **1,2-bis(dimethylsilyl)benzene**. These methods offer advantages over older procedures by using less hazardous solvents and milder reaction conditions. A notable method involves a Grignard-type reaction using Rieke-Magnesium or an entrainment method.

Experimental Protocol: Synthesis via Entrainment Method

This protocol describes the synthesis of 1,2-bis(trimethylsilyl)benzene, which is analogous to the synthesis of **1,2-bis(dimethylsilyl)benzene** by substituting trimethylchlorosilane with dimethylchlorosilane.

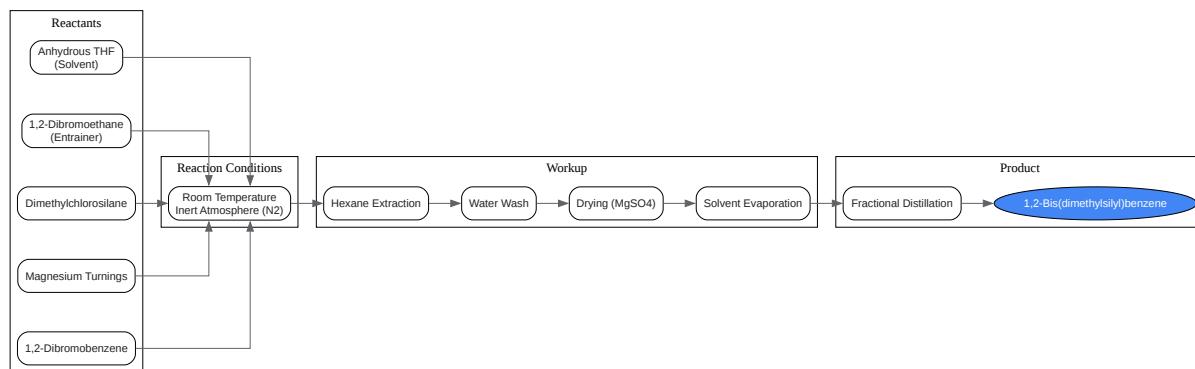
Materials:

- 1,2-dibromobenzene
- Magnesium turnings

- Dimethylchlorosilane
- 1,2-dibromoethane (entrainer)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane

Procedure:

- All glassware should be thoroughly dried and the reaction carried out under an inert nitrogen atmosphere using Schlenk techniques.[\[5\]](#)
- In a reaction flask, combine magnesium turnings, the 1,2-dibromobenzene derivative, and an excess of dimethylchlorosilane in anhydrous THF.
- Achieve continuous activation at room temperature by the dropwise addition of 1,2-dibromoethane to the mixture. An amount of 0.2–0.8 equivalents of the entrainer is typically sufficient for quantitative conversion.[\[5\]](#)
- The reaction readily proceeds at room temperature, and the reaction time is significantly reduced compared to older methods.[\[5\]](#)
- After the reaction is complete, the aqueous phase is extracted with hexane.
- The THF phase and the extracts are combined, washed with water, and dried over anhydrous MgSO_4 .[\[5\]](#)
- The volatiles are removed from the filtrate under vacuum to yield the crude product.
- The final product, **1,2-bis(dimethylsilyl)benzene**, can be isolated as a colorless liquid by fractional distillation under reduced pressure.

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Caption: Synthesis workflow for **1,2-bis(dimethylsilyl)benzene**.

Applications in Materials Science

1,2-Bis(dimethylsilyl)benzene is a key precursor for a range of silicon-containing polymers and materials with applications in electronics, coatings, and organic synthesis.[\[1\]](#)

Silicon-Containing Polymers

The presence of reactive Si-H bonds in **1,2-bis(dimethylsilyl)benzene** allows for its use in various polymerization reactions to create polymers with a silphenylene moiety in their

backbone. These polymers exhibit excellent thermal stability and desirable mechanical properties.[\[1\]](#)

Poly(silphenylene-siloxane)s: These polymers are synthesized through the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (a related isomer) and dialkoxy silanes.[\[6\]](#) The principles of this synthesis are applicable to the 1,2-isomer. The properties of the resulting polymers can be tuned by adjusting reaction conditions such as temperature and catalyst concentration.[\[6\]](#)

Experimental Protocol: Catalytic Cross-Dehydrocoupling Polymerization

This protocol outlines the general synthesis of silphenylene-containing polymers via catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with various comonomers, a method also applicable to **1,2-bis(dimethylsilyl)benzene**.

Materials:

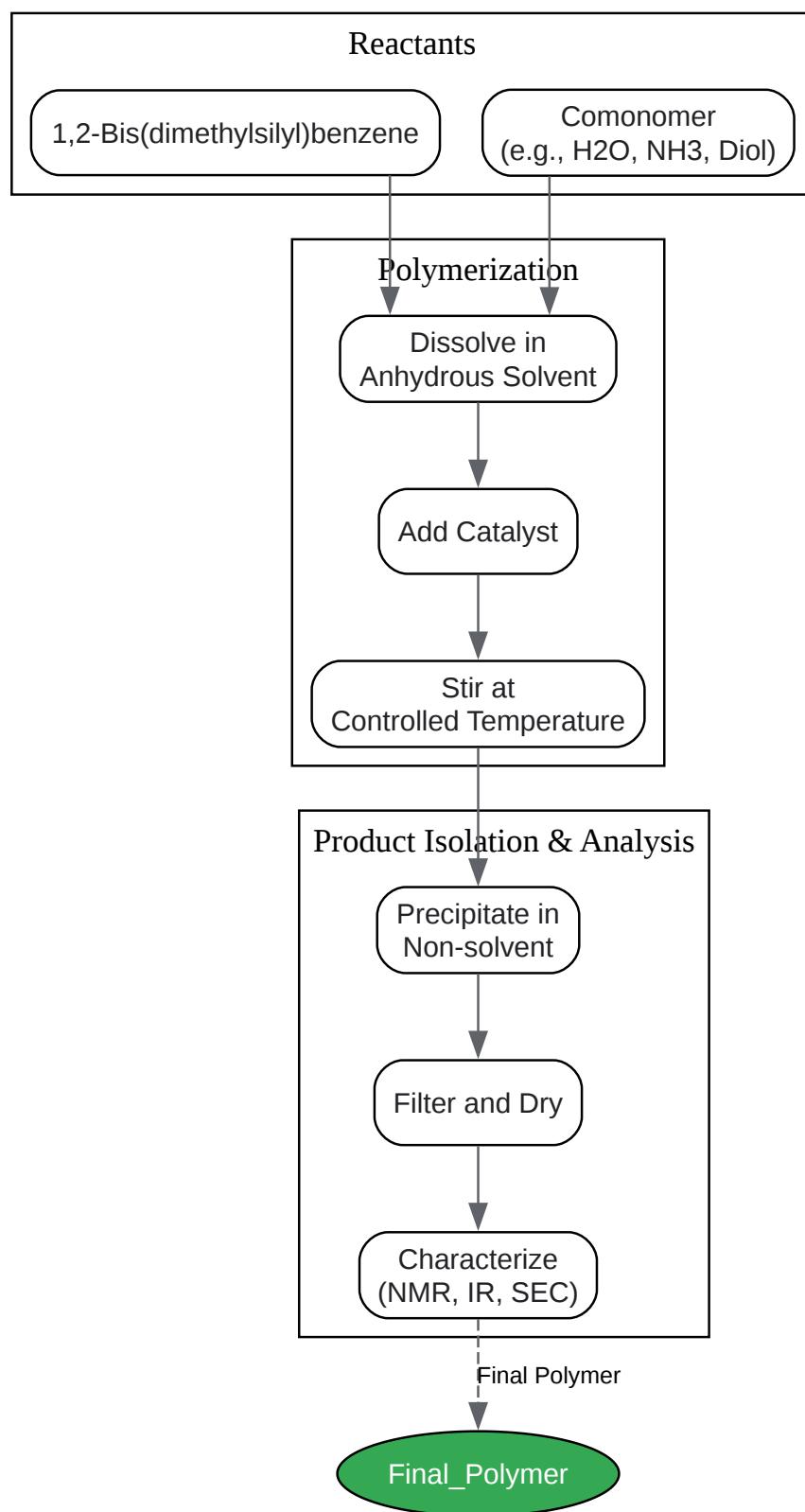
- **1,2-Bis(dimethylsilyl)benzene**
- Comonomer (e.g., water, ammonia, diols, dicarboxylic acids)
- Catalyst (e.g., transition metal complexes)
- Anhydrous solvent (e.g., toluene)

Procedure:

- The catalytic cross-dehydrocoupling polymerization is conducted under mild conditions.[\[7\]](#)
- In a typical procedure, **1,2-bis(dimethylsilyl)benzene** and the chosen comonomer are dissolved in an anhydrous solvent under an inert atmosphere.
- The catalyst is added to the solution to initiate the polymerization.
- The reaction mixture is stirred at a specific temperature for a set period to achieve the desired molecular weight.

- The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
- The structure of the synthesized polymer is typically verified by NMR, IR, and SEC analyses.

[\[7\]](#)



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Caption: Experimental workflow for polymerization.

Properties of Derived Polymers

Polymers derived from bis(dimethylsilyl)benzene precursors exhibit a range of valuable properties. The table below summarizes some of the properties of related polysilylureas, which can provide an indication of the performance of polymers derived from **1,2-bis(dimethylsilyl)benzene**.

Polymer Property	Value/Description
Molecular Weight	Can range from 1,000 to 500,000 or more. [8]
Softening Point	Many polymers have softening points around 175-250 °C or higher. [8]
Tensile Strength	Films can exhibit a tensile strength of about 6485 p.s.i. [8]
Thermal Stability	Some derived polyureas show no evidence of decomposition at temperatures up to almost 260 °C. [8]
Solubility	Soluble in solvents like benzene, toluene, and tetrahydrofuran, and can be precipitated by aliphatic solvents. [8]

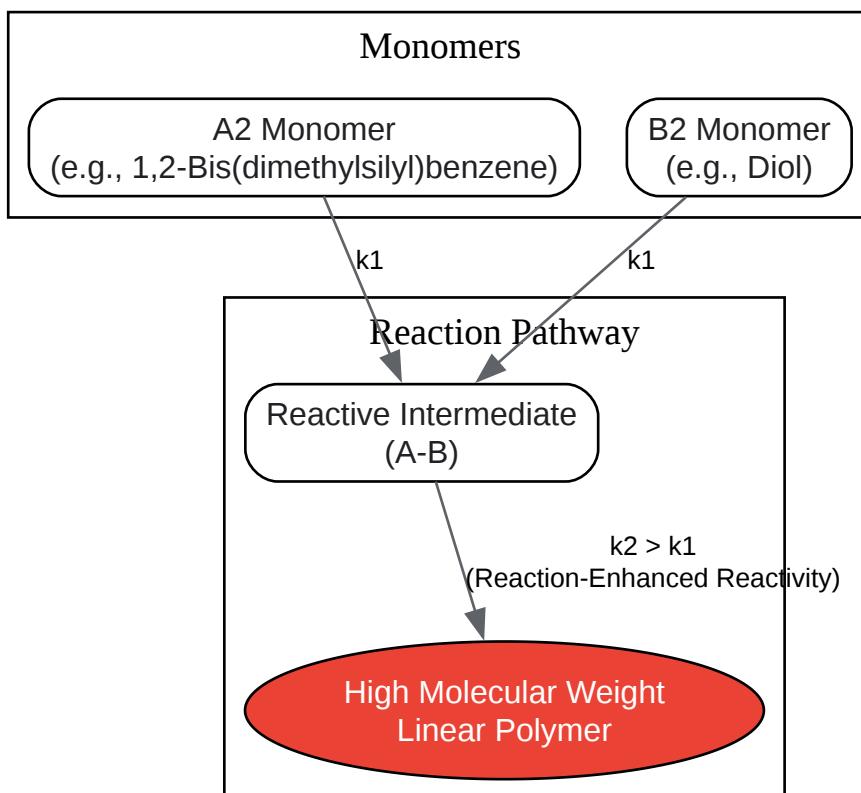
Other Applications

- **Adhesives, Sealants, and Coatings:** The excellent thermal and chemical resistance of materials derived from **1,2-bis(dimethylsilyl)benzene** makes them suitable for high-performance adhesives, sealants, and coatings.[\[1\]](#)
- **Surface Modification:** It is used to modify the surfaces of substrates to enhance properties like hydrophobicity and chemical resistance.[\[1\]](#)
- **Organic Synthesis:** It serves as a versatile reagent in organic chemistry, particularly for introducing silyl groups to enhance the stability and reactivity of various organic compounds. [\[1\]](#) It is also used as a protecting group-reagent for amines and amino acids, forming "benzostabase" derivatives.[\[4\]\[2\]\[9\]\[10\]](#)

- Organic-Inorganic Hybrid Materials: **1,2-Bis(dimethylsilyl)benzene** can be used as a precursor for organic-inorganic perovskites and as a silane coupling agent.[11]

Logical Relationships in Polymer Synthesis

The synthesis of high molecular weight polymers via step-growth polymerization is governed by the reactivity of the monomers and intermediates. In some cases, a reaction-enhanced reactivity of the intermediate can lead to the formation of high molecular weight linear polymers.



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